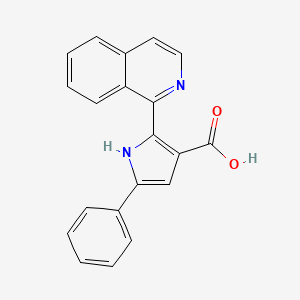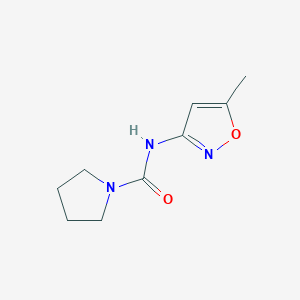
N-(5-Methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is a compound that features a pyrrolidine ring attached to a carboxamide group, which is further substituted with a 5-methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the pyrrolidine carboxamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in a variety of substituted derivatives with potentially enhanced properties.
Scientific Research Applications
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pyrrolidine moiety can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making the compound valuable for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
Uniqueness
N-(5-Methylisoxazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of both the isoxazole ring and the pyrrolidine carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a different set of interactions and reactivity, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
55808-52-1 |
|---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-7-6-8(11-14-7)10-9(13)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13) |
InChI Key |
ASVSHPXPLIABPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


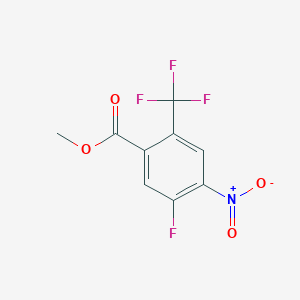
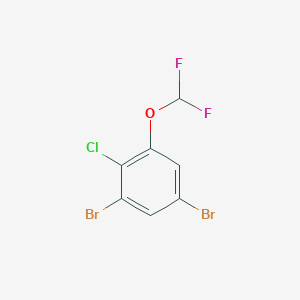
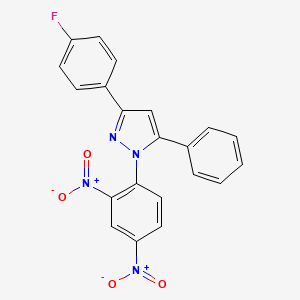
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
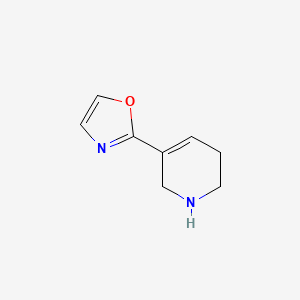
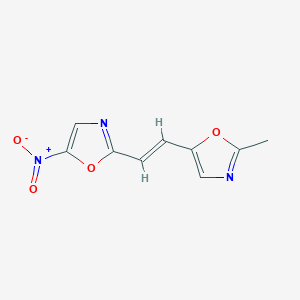
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

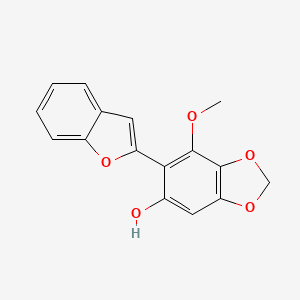
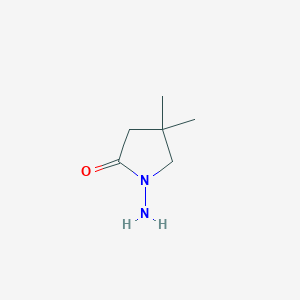

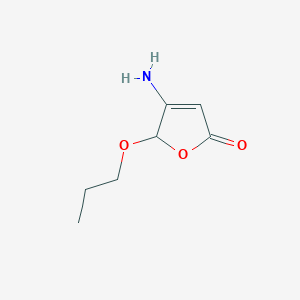
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)
